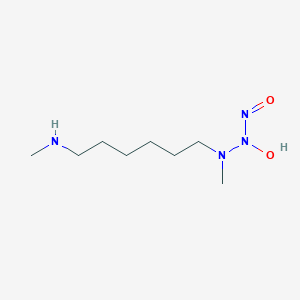

MAHMA NONOate

Vue d'ensemble

Description

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . MAHMA NONOate is unstable and easy to release NO in physiological conditions .

Synthesis Analysis

MAHMA NONOate is commercially available and can be purchased from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of MAHMA NONOate is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .

Chemical Reactions Analysis

MAHMA NONOate is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

Applications De Recherche Scientifique

Pharmacological Effects and Biomedical Applications

MAHMA NONOate is a type of diazeniumdiolate (NONOate), a series of compounds that are the most widely studied NO donors . They are unstable and easily release Nitric Oxide (NO) in physiological conditions . The biomedical applications and drug development of NO donors have attracted significant attention in recent years . They have a broad array of reproducible NO generation rates .

Regulation of Pathophysiological Processes

NO is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . Depletion of NO or attenuation of its effector system may result in hypertension, angina, and impotence . Overproduction of NO may cause damages such as circulatory shock, sepsis, neurodegenerative disorders, and inflammatory responses .

Biofilm Dispersal

MAHMA NONOate has been shown to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 . Biofilms in the industrial environment can be problematic as pathogens within biofilms are significantly more resistant to chlorine and other disinfectants . MAHMA NONOate and other nitric oxide donors can induce significant dispersal of biofilms .

Potential Therapeutic Drug

NO has unique pharmacokinetics as a potential therapeutic drug . It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . However, the effects of NO are restricted locally due to its short half-life (approximately 1s) .

Inhibition of Enzyme Activities

MAHMA NONOate has been used to demonstrate that NO inhibits the activities of tobacco catalase and ascorbate peroxidase (APX) . This inhibition is reversible because removal of the NO donor led to a significant recovery .

Development of Exogenous NO Donor

Due to the multiple roles of NO in pathophysiology, intense interest in the development of exogenous NO donor has been aroused . By modifying some functional groups in the molecule, different NO-donor compounds have been designed . NONOate is one of the most extensively studied NO-donor compounds .

Safety And Hazards

Orientations Futures

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, MAHMA NONOate had platelet inhibition and vasodepressor effects . This suggests that MAHMA NONOate could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

Propriétés

IUPAC Name |

(Z)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHAZGURWZYZJG-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN(C)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCCCCN(C)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163463 | |

| Record name | NOC 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MAHMA NONOate | |

CAS RN |

146724-86-9 | |

| Record name | NOC 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOC 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

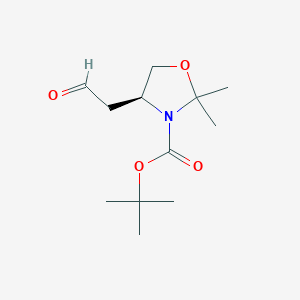

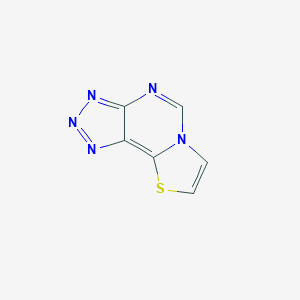

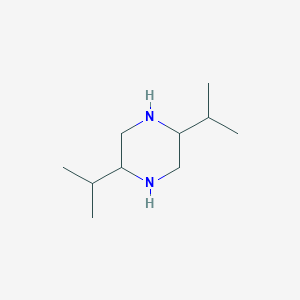

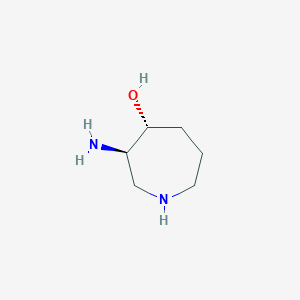

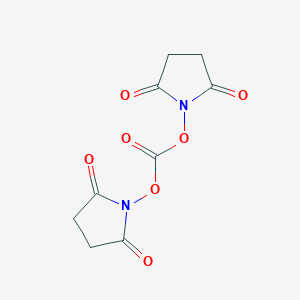

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

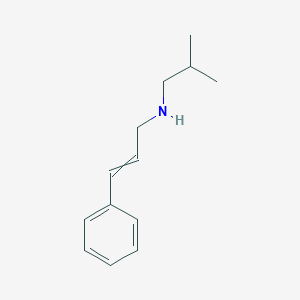

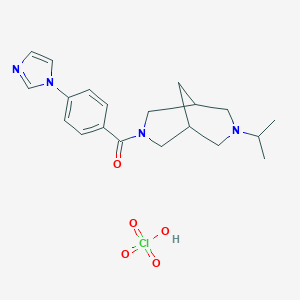

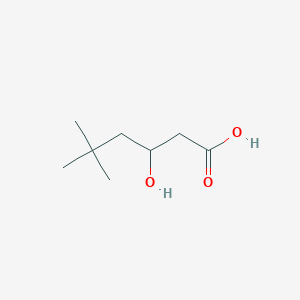

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)